molecular formula C21H20O6 B15364443 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

Cat. No.: B15364443
M. Wt: 368.4 g/mol
InChI Key: VHHIWBWXESCBQH-UHFFFAOYSA-N
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Description

The compound 2-naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (hereafter referred to as the target compound) is a poly-substituted naphthalene derivative. Its structure features a carboxylic acid methyl ester backbone with hydroxyl, methoxy, and phenylmethoxy substituents at positions 4, 5, 7, and 6, respectively.

Key structural attributes:

  • Methyl ester group: Enhances lipophilicity compared to free carboxylic acids.
  • Hydroxyl group at position 4: Introduces acidity (pKa ~10–12 for phenolic OH) and hydrogen-bonding capacity.
  • Methoxy groups at positions 5 and 7: Electron-donating substituents that influence electronic distribution and steric hindrance.
  • Phenylmethoxy group at position 6: A bulky, hydrophobic moiety that increases molecular weight and logP.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3

InChI Key

VHHIWBWXESCBQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester involves several steps:

  • Starting Material: : The synthesis typically begins with naphthalene derivatives.

  • Functional Group Introduction: : Hydroxyl and methoxy groups are introduced via electrophilic aromatic substitution reactions.

  • Phenylmethoxy Addition: : This functionalization is achieved through the use of phenol derivatives in etherification reactions.

  • Ester Formation: : The methyl ester is formed by esterification of the carboxylic acid group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, production methods are scaled up, employing large reactors and optimized reaction conditions for high yield:

  • Bulk Synthesis: : Starting materials are available in bulk, and continuous flow reactors are often used.

  • Catalysts and Reagents: : Efficient catalysts and high-purity reagents ensure the reaction proceeds with high efficiency.

  • Purification: : Industrial purification may involve crystallization, distillation, and chromatography to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the ester group to produce alcohols.

  • Substitution: : Electrophilic substitution reactions can further functionalize the aromatic system.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Sulfuric acid for esterification, palladium catalysts for hydrogenation.

Major Products Formed

  • Quinones: : From oxidation reactions.

  • Alcohol Derivatives: : From ester reduction.

  • Substituted Aromatics: : From various substitution reactions.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.

  • Catalysis Research: : Used in the development of new catalytic systems.

Biology and Medicine

  • Pharmaceuticals: : Research into potential therapeutic agents due to its structural complexity and reactivity.

  • Biochemical Studies: : Investigated for interactions with enzymes and biological macromolecules.

Industry

  • Material Science: : Used in the synthesis of specialty polymers and advanced materials.

  • Chemical Engineering: : Studied for its properties in various chemical processes and reactions.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves its ability to interact with different molecular targets:

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural features.

  • Receptor Binding: : May bind to biological receptors, influencing cellular pathways.

  • Chemical Reactivity: : Reactivity with nucleophiles and electrophiles drives its diverse applications.

Comparison with Similar Compounds

Substituent Variations: Hydroxy vs. Methoxy at Position 4

The closest structural analogue is 2-naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (CAS 94875-72-6) . This compound replaces the hydroxyl group at position 4 with a methoxy group.

Property Target Compound (4-OH) 4,7-Dimethoxy Analogue
Substituent at position 4 Hydroxyl (-OH) Methoxy (-OCH3)
Acidity Higher (phenolic OH) Lower (no acidic proton)
Polarity More polar Less polar
Hydrogen bonding Strong donor/acceptor Weak acceptor only
Retention behavior Likely higher retention Lower retention (e.g., 1.27 in chromatographic data )

The hydroxyl group in the target compound increases water solubility and reactivity (e.g., susceptibility to methylation or oxidation). In contrast, the methoxy analogue is more lipophilic, as evidenced by its lower chromatographic retention index in similar aromatic esters .

Ester Group Variations: Methyl vs. Ethyl Esters

2-Naphthalenecarboxylic acid, 3-bromo-, ethyl ester (CAS 1013915-99-5) highlights the impact of ester group modification.

Property Target Compound (Methyl Ester) 3-Bromo Ethyl Ester
Ester group Methyl (-COOCH3) Ethyl (-COOCH2CH3)
Substituent 4-OH, 5,7-OCH3, 6-OCH2Ph 3-Br
Molecular weight ~374 g/mol (estimated) 287.13 g/mol
logP ~3.5–4.0 (estimated) Higher (due to Br and ethyl group)

The bromine atom in the ethyl ester analogue increases molecular weight and introduces halogen-specific interactions (e.g., van der Waals forces).

Dicarboxylic Acid Esters

The 2,6-naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester (CAS 1032744-71-0) provides insight into the effects of multiple ester groups.

Property Target Compound (Monocarboxylic) Dicarboxylic Ester
Ester groups 1 2
Molecular formula C21H20O6 (estimated) C26H20O5
Molecular weight ~374 g/mol 412.43 g/mol
Hydrophobicity Moderate (logP ~3.5–4.0) Higher (logP 5.47)

The dicarboxylic ester’s higher logP (5.47) reflects enhanced lipophilicity due to additional phenyl groups and ester moieties. This contrasts with the target compound’s balance of polar (hydroxyl) and nonpolar (phenylmethoxy) groups.

Key Research Findings

  • Chromatographic Behavior : Simple naphthalenecarboxylic methyl esters (e.g., unsubstituted 2-naphthalenecarboxylic acid methyl ester) exhibit lower retention indices (1.27) , while the target compound’s polar substituents likely increase retention in reverse-phase chromatography.
  • Synthetic Complexity : Introducing multiple methoxy and phenylmethoxy groups requires regioselective protection/deprotection strategies, unlike simpler analogues .

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (CAS Number: 77729-57-8) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₃H₁₂O₅
  • Molecular Weight : 248.23 g/mol
  • Density : 1.36 g/cm³
  • Boiling Point : 479.5°C at 760 mmHg
  • Flash Point : 188°C

Synthesis

The synthesis of this compound typically involves the Stobbe reaction, where it is derived from 4-hydroxy-3,5-dimethoxybenzaldehyde. The process has been documented in various studies highlighting its efficiency and applicability in producing substituted naphthoic acids .

Antioxidant Activity

Research has shown that compounds similar to 2-naphthalenecarboxylic acid exhibit significant antioxidant properties. These activities are often assessed using assays such as the ORAC assay (Oxygen Radical Absorbance Capacity), which measures the ability to scavenge free radicals. The antioxidant potential is crucial for mitigating oxidative stress-related diseases .

Anticancer Properties

Studies indicate that derivatives of naphthoic acids can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The mechanism often involves inducing apoptosis and inhibiting cell migration .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This suggests potential applications in anti-inflammatory therapies .

Case Studies

StudyFindings
Cameron et al., 1980Investigated the synthesis and biological properties of naphthoic acid derivatives, highlighting their potential in medicinal chemistry .
Dudek et al., 2006Explored the antioxidant activities of phenolic compounds, including naphthoic acids, showing significant correlations with their ability to scavenge free radicals .
Malaj et al., 2013Evaluated the effects of vanillic acid derivatives on cancer cell viability and found promising anticancer activities linked to structural similarities with naphthoic acids .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.
  • Cytotoxic Mechanism : It induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Enzymatic Inhibition : It can bind to active sites on enzymes like COX, preventing substrate access and reducing inflammatory responses.

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